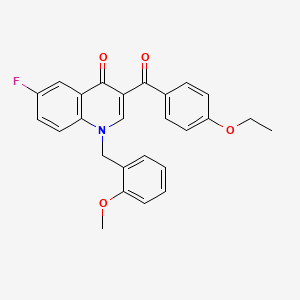

![molecular formula C20H15F3N2O5 B3003960 Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate CAS No. 338395-96-3](/img/structure/B3003960.png)

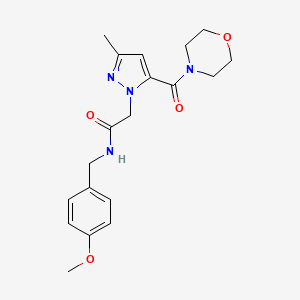

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate, is a derivative of the pyridazine class, which is known for its significance in pharmaceutical chemistry due to the presence of heterocyclic components that often exhibit a wide range of biological activities. The pyridazine core, in particular, is a crucial structural motif in many compounds with herbicidal and bleaching activities .

Synthesis Analysis

The synthesis of related pyridazine derivatives typically involves multi-step reactions starting from various substituted phenyl acetates or propionates. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and proceeds through several steps to yield a moderate total yield . Similarly, the synthesis of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives involves a series of reactions that lead to compounds with significant herbicidal activity . These synthetic routes are indicative of the methods that might be employed in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and X-ray diffraction studies. For example, the structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are typically in agreement with those calculated using density functional theory (DFT) methods . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including cyclization, aromatization, and substitution reactions, to yield a diverse array of products. For instance, the reaction of α-diazo-β-oxo-5-(4-chloropyrimidine) propionate with triphenyl phosphine leads to the formation of pyrimido[4,5-c]pyridazine derivatives . The reactivity of the pyridazine ring can be influenced by substituents on the ring, which can affect the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. For example, the presence of a trifluoromethyl group is known to enhance the herbicidal activity of pyridazine derivatives . The hyperpolarizability and other electronic properties of these compounds can be studied using computational methods like HOMO-LUMO analysis and MEP analysis, which provide insights into their potential applications in nonlinear optical materials .

Applications De Recherche Scientifique

Herbicidal Activities

Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate is a component of a series of compounds known for their bleaching and herbicidal activities. For instance, a study by Xu et al. (2012) demonstrated that derivatives of this compound exhibit significant herbicidal properties. These properties were assessed through tests involving Spirodela polyrrhiza and greenhouse tests, where some compounds showed excellent herbicidal activity at low doses. The study emphasized the importance of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position on the benzene ring for high herbicidal activity (Xu et al., 2012).

Chemical Structure and Properties

The chemical structure of related compounds, such as methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, has been analyzed for its unique structural properties. Bortoluzzi et al. (2011) explored the molecular configuration of these compounds, revealing insights into their molecular interactions and potential applications in various chemical contexts (Bortoluzzi et al., 2011).

Synthesis and Bioactivity Evaluation

The synthesis and bioactivity of derivatives of this compound have been extensively studied. Zou et al. (2017) synthesized derivatives containing two electron-withdrawing groups on the benzene ring and evaluated their herbicidal and insecticidal activities. These derivatives displayed significant bioactivity, with some showing better herbicidal activity than commercial herbicides (Zou et al., 2017).

Synthesis of Novel Derivatives

Other research focuses on the synthesis of novel derivatives and their potential applications. Pimenova et al. (2003) discussed the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound with structural similarities, and its subsequent reactions. This research contributes to the understanding of the synthetic pathways and potential applications of these types of compounds (Pimenova et al., 2003).

Propriétés

IUPAC Name |

methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O5/c1-28-14-8-6-13(7-9-14)25-17(26)11-16(18(24-25)19(27)29-2)30-15-5-3-4-12(10-15)20(21,22)23/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLFIGBIMQKIHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)

![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)

methanone](/img/structure/B3003890.png)

![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003892.png)

![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)

![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)